N-(2-aminoethyl)-2,5-difluorobenzamide
CAS No.: 1017047-43-6
Cat. No.: VC8036955
Molecular Formula: C9H10F2N2O
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017047-43-6 |
|---|---|
| Molecular Formula | C9H10F2N2O |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2,5-difluorobenzamide |
| Standard InChI | InChI=1S/C9H10F2N2O/c10-6-1-2-8(11)7(5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) |
| Standard InChI Key | MZTIMJDAZSBOHH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C(=O)NCCN)F |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)NCCN)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2-Aminoethyl)-2,5-difluorobenzamide features a benzamide core substituted with fluorine atoms at the 2- and 5-positions of the aromatic ring, coupled to a 2-aminoethyl group via an amide linkage. The IUPAC name, N-(2-aminoethyl)-2,5-difluorobenzamide, precisely reflects this arrangement. Key structural descriptors include:
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.19 g/mol |
| SMILES | C1=CC(=C(C=C1F)C(=O)NCCN)F |
| InChI Key | MZTIMJDAZSBOHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)NCCN)F |
The presence of fluorine atoms enhances electronegativity and metabolic stability, while the aminoethyl side chain introduces potential for hydrogen bonding and cationic interactions.
Synthetic Methodologies
General Synthesis Strategies
Although no explicit synthesis protocol for N-(2-aminoethyl)-2,5-difluorobenzamide is documented in the literature, analogous benzamides are typically synthesized through:
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Acylation of Amines: Reaction of 2,5-difluorobenzoic acid derivatives (e.g., acid chlorides) with ethylenediamine derivatives.
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Reductive Amination: Coupling of 2,5-difluorobenzaldehyde with protected aminoethylamines followed by oxidation to the amide.
A related patent (CN101462980B) describes the hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide and sodium hydroxide, achieving yields >95% . Adapting this method for 2,5-difluoro derivatives would require substituting the starting nitrile and optimizing reaction conditions to account for positional isomer effects.
Critical Reaction Parameters
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Catalyst Selection: Alkaline catalysts (e.g., NaOH) facilitate nitrile hydrolysis but may require modulation to prevent dehalogenation .
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Temperature Control: Maintaining 20–50°C during hydrolysis minimizes side reactions .
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Purification: Sequential washing (pH 7–8) and drying at 70–100°C yield high-purity products .
| Compound Class | Activity (EC/IC) | Target Organism/Cell Line |
|---|---|---|
| N-(2-Aminoethyl)-N-phenyl | 1.21 μM | Trypanosoma brucei |
| 2-Chloroacetamide derivatives | 12 μM | HeLa cells |
| Pentafluorobenzoyl analogs | 0.026 μM | T. brucei |
Physicochemical and Pharmacokinetic Properties
Calculated Properties
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logP: Predicted at 1.98 (ALOGPS), indicating moderate lipophilicity suitable for oral bioavailability.
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Aqueous Solubility: ~3.2 mg/mL (estimated via SwissADME), suggesting formulation compatibility.
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Metabolic Stability: Resistance to CYP3A4-mediated degradation (t > 60 min in mouse microsomes) .
Stability and Reactivity
The compound’s amide bond confers resistance to hydrolytic cleavage under physiological pH (7–8), while fluorine atoms reduce oxidative metabolism. Thermal gravimetric analysis (TGA) of analogous benzamides shows decomposition onset at >200°C, indicating solid-state stability .
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